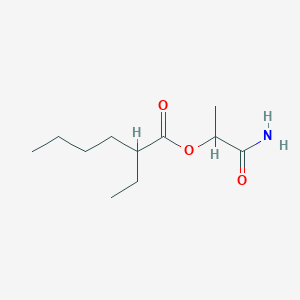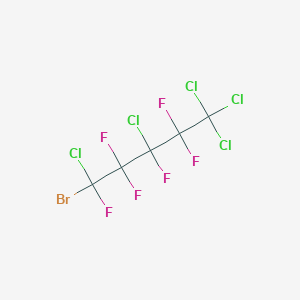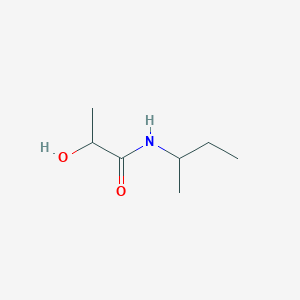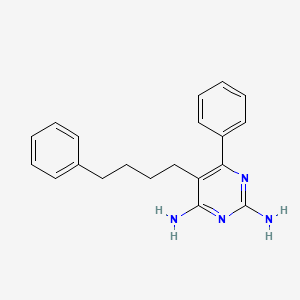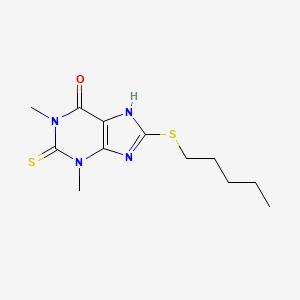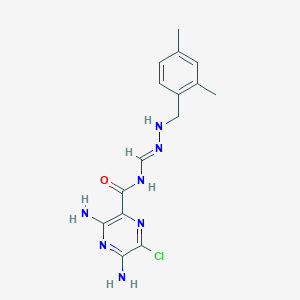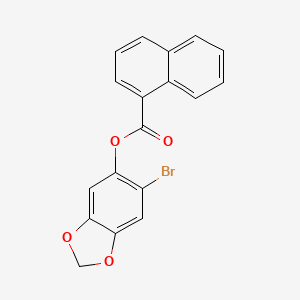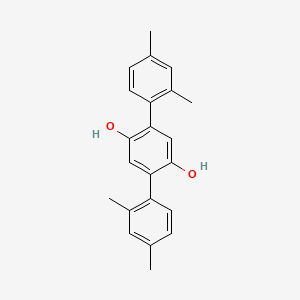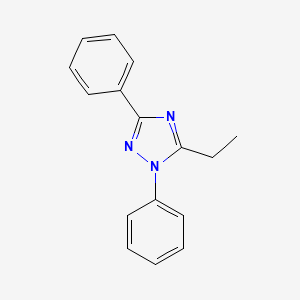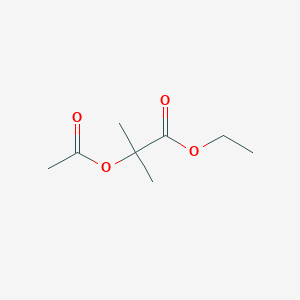![molecular formula C29H43N3O4S2 B14742740 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 4941-16-6](/img/structure/B14742740.png)
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazacyclododecane family, which is characterized by a twelve-membered ring containing three nitrogen atoms
準備方法
The synthesis of 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- involves multiple steps, starting with the formation of the triazacyclododecane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3-methylbutyl and 4-methylphenylsulfonyl groups is typically done through substitution reactions, where these groups are attached to the nitrogen atoms in the ring. Industrial production methods may involve optimizing these reactions for higher yields and purity.
化学反応の分析
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Its metal-binding properties are explored for potential therapeutic applications, such as in chelation therapy for heavy metal poisoning.
Industry: The compound is used in the development of catalysts for various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring act as coordination sites, binding to metal ions and stabilizing them. This interaction can influence the reactivity of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ions and the context in which the compound is used.
類似化合物との比較
Compared to other triazacyclododecane derivatives, 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- stands out due to its unique substituents. Similar compounds include:
1,5,9-Triazacyclododecane: The parent compound without additional substituents.
1,5,9-Trimethyl-1,5,9-triazacyclododecane: A derivative with methyl groups attached to the nitrogen atoms.
1,5,9-Triazacyclododecane-1,5,9-triacetic acid:
特性
CAS番号 |
4941-16-6 |
|---|---|
分子式 |
C29H43N3O4S2 |
分子量 |
561.8 g/mol |
IUPAC名 |
9-(3-methylbutyl)-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane |
InChI |
InChI=1S/C29H43N3O4S2/c1-24(2)16-21-30-17-6-19-31(37(33,34)28-12-8-25(3)9-13-28)22-27(5)23-32(20-7-18-30)38(35,36)29-14-10-26(4)11-15-29/h8-15,24H,5-7,16-23H2,1-4H3 |
InChIキー |
VNDCEDQHPARBRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


